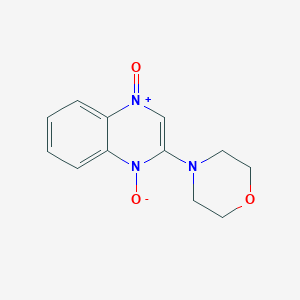
2-Morfolinylquioxaline 1,4-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Morfolinylquioxaline 1,4-dioxide is a heterocyclic compound that belongs to the class of quinoxaline 1,4-dioxides. These compounds are known for their diverse biological activities and have been the focus of extensive research in medicinal chemistry. The presence of the N-oxide group in the structure contributes to its unique chemical properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morfolinylquioxaline 1,4-dioxide typically involves the reaction of quinoxaline derivatives with appropriate oxidizing agents. One common method includes the oxidation of quinoxaline using hydrogen peroxide or peracids under controlled conditions . The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve efficient production. The use of catalysts and advanced purification techniques ensures the compound meets the required industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Morfolinylquioxaline 1,4-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the N-oxide group makes it susceptible to reduction reactions, where it can be converted back to the parent quinoxaline compound .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen peroxide, peracids, and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, reduction reactions typically yield the parent quinoxaline compound, while oxidation reactions may produce various oxidized derivatives .
Applications De Recherche Scientifique
2-Morfolinylquioxaline 1,4-dioxide has a wide range of scientific research applications due to its diverse biological activities. It has been studied for its potential use in the development of antibacterial, antitumor, antifungal, and antiparasitic agents . In chemistry, it serves as a valuable intermediate for the synthesis of other heterocyclic compounds. In biology and medicine, it is investigated for its potential therapeutic applications, including the treatment of bacterial infections, cancer, and parasitic diseases .
Mécanisme D'action
The mechanism of action of 2-Morfolinylquioxaline 1,4-dioxide involves its interaction with various molecular targets and pathways. The N-oxide group in the compound can undergo bioreduction, leading to the generation of reactive oxygen species (ROS). These ROS can cause damage to cellular components, such as DNA, proteins, and lipids, leading to cell death . The compound’s ability to generate ROS is a key factor in its antibacterial and antitumor activities .
Comparaison Avec Des Composés Similaires
2-Morfolinylquioxaline 1,4-dioxide can be compared with other quinoxaline 1,4-dioxides, such as 6-chloro-2-quinoxalinecarboxylic acid 1,4-dioxide and 2-methylquinoxaline-1,4-dioxide . These compounds share similar structural features and biological activities but differ in their specific substituents and the extent of their activities.
Propriétés
Numéro CAS |
64572-23-2 |
|---|---|
Formule moléculaire |
C12H13N3O3 |
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
3-morpholin-4-yl-4-oxidoquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C12H13N3O3/c16-14-9-12(13-5-7-18-8-6-13)15(17)11-4-2-1-3-10(11)14/h1-4,9H,5-8H2 |
Clé InChI |
LESXVCJYFMQZMM-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=C[N+](=O)C3=CC=CC=C3N2[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Pent-4-en-2-yl)oxy]carbonyl}benzoate](/img/structure/B14492258.png)

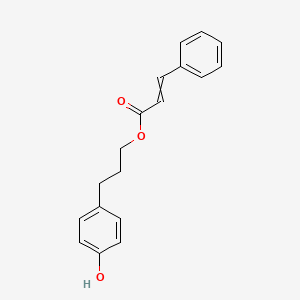
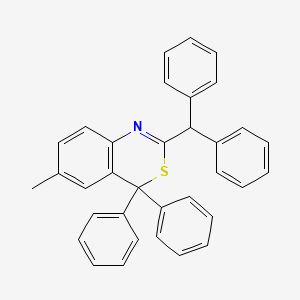


![4-{(E)-[(4-Hexylphenyl)methylidene]amino}phenyl but-2-enoate](/img/structure/B14492286.png)
![1-[(Z)-Phenyl-ONN-azoxy]-4-(trifluoromethyl)benzene](/img/structure/B14492292.png)
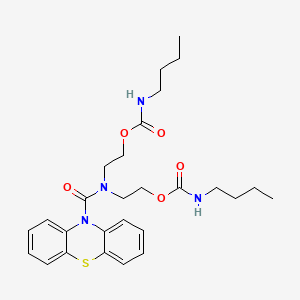
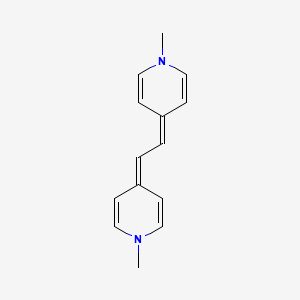
![2,2'-Disulfanediylbis{N-[2-(diethylamino)ethyl]-4,6-dimethylbenzamide}](/img/structure/B14492309.png)

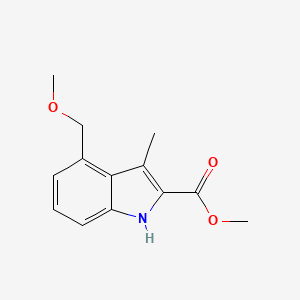
![3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14492327.png)
